4-methylidenecyclohexan-1-ol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-Methylidenecyclohexan-1-ol is an organic compound. It belongs to the class of organic compounds known as menthane monoterpenoids . It is found in Pinus pumila .

Molecular Structure Analysis

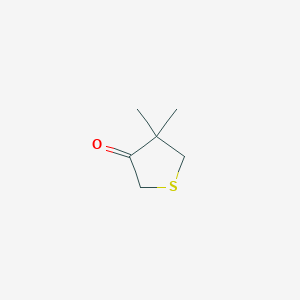

The molecular structure of 4-methylidenecyclohexan-1-ol can be analyzed using various tools such as MolView . The structure is determined by the arrangement of atoms and the types of bonds between them. The molecule likely has a cyclohexane ring structure with a methylidene (CH2) group and a hydroxyl (OH) group attached .

科学的研究の応用

Optical Activity and Stereochemistry

4-methylidenecyclohexan-1-ol: has been studied for its optical activity, which is a measure of how it rotates polarized light. This property is significant in the field of stereochemistry, as it helps determine the chiral nature of molecules. For instance, discussions on platforms like Chemistry Stack Exchange have delved into the optical activity of similar compounds, providing insights into their stereochemical behavior .

Nanomaterials and Metal–Organic Gels (MOGs)

This compound may contribute to the development of MOGs, which are known for their hierarchical porous structure and large specific surface area. MOGs have applications in catalysis, adsorption, energy storage, electrochromic devices, sensing, analysis, and detection. The compound’s potential modifiability could make it a valuable component in the synthesis of MOGs .

作用機序

Safety and Hazards

特性

| { "Design of the Synthesis Pathway": "The synthesis of 4-methylidenecyclohexan-1-ol can be achieved through a multistep process involving the conversion of a starting material to an intermediate, which is then further transformed to the final product. The key steps in this synthesis pathway include the formation of a cyclohexene ring, the introduction of a methylidene group, and the addition of a hydroxyl group to the cyclohexene ring.", "Starting Materials": [ "Cyclohexanone", "Methylmagnesium bromide", "Bromine", "Sodium hydroxide", "Sodium borohydride", "Acetic acid", "Methanol", "Hydrochloric acid", "Sodium chloride", "Water" ], "Reaction": [ "Step 1: Conversion of cyclohexanone to cyclohexene", "React cyclohexanone with bromine and sodium hydroxide to form trans-1,2-dibromocyclohexane", "React trans-1,2-dibromocyclohexane with sodium borohydride in methanol to form trans-1,2-dimethoxycyclohexane", "React trans-1,2-dimethoxycyclohexane with hydrochloric acid to form trans-1,2-dichlorocyclohexane", "React trans-1,2-dichlorocyclohexane with sodium hydroxide to form cyclohexene", "Step 2: Introduction of a methylidene group", "React cyclohexene with methylmagnesium bromide to form 4-methylcyclohexene", "React 4-methylcyclohexene with acetic acid to form 4-methylidenecyclohexene", "Step 3: Addition of a hydroxyl group", "React 4-methylidenecyclohexene with water and acetic acid to form 4-methylidenecyclohexan-1-ol", "Purify the product by extraction with diethyl ether and drying over anhydrous sodium sulfate" ] } | |

CAS番号 |

22428-85-9 |

製品名 |

4-methylidenecyclohexan-1-ol |

分子式 |

C7H12O |

分子量 |

112.2 |

純度 |

95 |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。